4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)-
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Overview
Description
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . Another method includes a three-component microwave-assisted synthesis involving methyl 5-aminopyrazolyl-4-carboxylates, trimethyl orthoformate, and primary amines .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts and advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, dry pyridine, and other organic solvents . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- involves the inhibition of cyclin-dependent kinase 2 (CDK2), which is a key regulator of cell cycle progression . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one: This compound is similar in structure and is used as a biochemical reagent in life science research.
6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo(3,4-d)pyrimidin-4-one: This compound is a purine nucleoside analog with broad antitumor activity.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- stands out due to its potent anticancer activity and its ability to inhibit CDK2 selectively . This makes it a promising candidate for the development of new anticancer therapies.
Properties
CAS No. |
141300-21-2 |
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Molecular Formula |
C11H9ClN6O |
Molecular Weight |
276.68 g/mol |
IUPAC Name |
5-amino-6-(4-chloroanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |
InChI Key |
REXAKXCAFHUFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)Cl |
Origin of Product |
United States |
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